molecular formula C7H11N3 B1390641 1-(Pyrrolidin-3-YL)-1H-imidazole CAS No. 64074-20-0

1-(Pyrrolidin-3-YL)-1H-imidazole

Cat. No. B1390641
CAS RN: 64074-20-0
M. Wt: 137.18 g/mol
InChI Key: WHQNOBWFVDSYOK-UHFFFAOYSA-N
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Description

“1-(Pyrrolidin-3-YL)-1H-imidazole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Scientific Research Applications

Angiotensin II Receptor Antagonism

  • Angiotensin II Receptor Antagonists : Compounds related to 1-(Pyrrolidin-3-YL)-1H-imidazole have been investigated for their role as angiotensin II receptor antagonists. These antagonists are crucial in regulating blood pressure and may have therapeutic potential in treating hypertension and related cardiovascular disorders. The paper by Bovy et al. (1993) discusses compounds that exhibited significant antagonistic activity, showing promise in controlling angiotensin-induced blood pressure increases (Bovy et al., 1993).

Cytoprotective Effects

  • Cytoprotective Antiulcer Activity : The derivatives of 1-(Pyrrolidin-3-YL)-1H-imidazole have demonstrated cytoprotective effects. Ikeda et al. (1996, 1997) have synthesized and evaluated compounds for their ability to inhibit gastric lesions in rats, suggesting potential applications in treating gastric mucosal ulcers and improving gastrointestinal health (Ikeda et al., 1996); (Ikeda et al., 1997).

Gene Silencing

  • Gene Silencing for Renal Diseases : Matsuda et al. (2006) explored pyrrole-imidazole (Py-Im) polyamides, related to 1-(Pyrrolidin-3-YL)-1H-imidazole, as gene-silencing agents. These compounds were studied for their potential to inhibit the expression of TGF-beta1, a gene implicated in progressive renal diseases. This research points to the therapeutic potential of these compounds in treating renal diseases and possibly other TGF-beta1-associated diseases (Matsuda et al., 2006).

Modulation of GABAA Receptors

  • Modulation of GABAA Receptors : Grunwald et al. (2006) studied the anxiolytic properties of new series of imidazolones and pyrrolones, which are structurally related to 1-(Pyrrolidin-3-YL)-1H-imidazole. These compounds were tested for their potential to modulate the GABAA receptor response, providing insights into their possible use in treating anxiety-related disorders (Grunwald et al., 2006).

Pharmacokinetics

  • Pharmacokinetic Properties : Raskatov et al. (2012) studied the pharmacokinetic properties of pyrrole-imidazole (Py-Im) polyamides, analyzing how their structure influences their distribution and toxicity in vivo. This research is crucial for understanding how these compounds behave in the body and how they can be optimized for therapeutic use (Raskatov et al., 2012).

Future Directions

Pyrrolidine compounds have shown potential in drug discovery, particularly in the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is an area of ongoing research .

properties

IUPAC Name

1-pyrrolidin-3-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-8-5-7(1)10-4-3-9-6-10/h3-4,6-8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQNOBWFVDSYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672422
Record name 1-(Pyrrolidin-3-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-3-YL)-1H-imidazole

CAS RN

64074-20-0
Record name 1-(Pyrrolidin-3-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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